alpha-Phenylcinnamic acid

Description

Overview of alpha-Phenylcinnamic Acid in Chemical Sciences

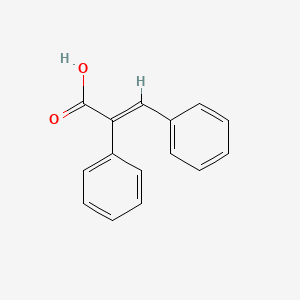

This compound, with the chemical formula C15H12O2, is a crystalline solid. nist.gov It belongs to the class of phenylpropanoids and is structurally characterized by a cinnamic acid backbone with a phenyl group substitution at the α-carbon. This substitution is pivotal to its chemical behavior and biological activities. The compound is used in organic synthesis and as a reference standard in analytical chemistry.

Key chemical reactions involving this compound include oxidation, reduction, and substitution. Oxidation can lead to various products depending on the reaction conditions, while reduction can yield alpha-phenylcinnamic alcohol. Substitution reactions, particularly on the phenyl rings, allow for the creation of a wide array of derivatives.

Historical Context of this compound Research

Historically, the synthesis of this compound has been achieved through various methods, including the Perkin condensation. researchgate.netpsu.edu A notable simplified synthesis was reported by Robert E. Buckles and Eugene A. Hausman. acs.org Early research often focused on the stereochemistry of its isomers and their synthesis. For instance, the Perkin condensation of benzaldehyde (B42025) and phenylacetic acid was found to predominantly yield the (E)-isomer. researchgate.net Over time, research has expanded to explore its utility in various chemical transformations and its potential applications.

Isomeric Forms and Their Significance in Research

This compound exists as two geometric isomers, (Z) and (E), which have distinct properties and are of significant interest in research. The arrangement of the substituents around the double bond influences their stability and reactivity.

The (Z)-isomer, also referred to as the cis-isomer, has the phenyl group and the carboxylate group on the same side of the double bond. ontosight.ai This configuration is crucial to its physical and chemical properties, such as melting point and solubility. ontosight.ai Research has explored its potential in photochemistry due to its ability to undergo photoisomerization, making it a candidate for photoresponsive materials. ontosight.ai It also serves as an intermediate in the synthesis of other organic compounds. ontosight.aitandfonline.com Studies have also investigated its biological activities. ontosight.ai

The (E)-isomer, or trans-isomer, is often the more thermodynamically stable and predominantly formed product in certain synthetic routes like the modified Perkin condensation. researchgate.netnih.gov However, computational studies have suggested that the thermodynamic stabilities of the (E) and (Z) isomers in the absolute minimum are the same. researchgate.net The (E)-isomer has been a key substrate in studies of asymmetric hydrogenation, a crucial process in producing enantiomerically pure compounds. researchgate.netmdpi.comnii.ac.jp Research has shown that using chiral modifiers, such as cinchonidine (B190817) with palladium catalysts, can lead to high enantioselectivity in the hydrogenation of (E)-alpha-phenylcinnamic acid. researchgate.netmdpi.comnii.ac.jp

Research Trajectories and Future Directions

Current and future research on this compound and its derivatives is heading in several promising directions. One major area of focus is its application in asymmetric catalysis. The development of more efficient and selective catalysts for the hydrogenation of its (E)-isomer continues to be an active field of research, with potential applications in the synthesis of chiral molecules. researchgate.netmdpi.comacs.org

Another significant trajectory is the exploration of its derivatives for various applications. The core structure of this compound provides a versatile scaffold for the synthesis of new compounds with potentially valuable properties. For example, it is a known selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3). chemicalbook.com

Furthermore, the unique photochemical properties of the (Z)-isomer suggest potential for the development of novel photoresponsive materials and molecular switches. ontosight.ai Continued investigation into the synthesis, properties, and applications of both isomers of this compound is expected to yield further advancements in materials science and synthetic chemistry.

Interactive Data Tables

Table 1: Properties of this compound Isomers

| Property | (Z)-alpha-Phenylcinnamic Acid | (E)-alpha-Phenylcinnamic Acid |

| Synonym | cis-isomer | trans-isomer |

| Key Research Area | Photochemistry, Organic Synthesis | Asymmetric Catalysis, Organic Synthesis |

| Notable Reaction | Photoisomerization | Asymmetric Hydrogenation |

Table 2: Chemical Information

| Identifier | Value |

| Chemical Formula | C15H12O2 nist.gov |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 91-48-5 (isomer not specified) chemicalbook.com |

| Melting Point | 172-174 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Alpha Phenylcinnamic Acid and Its Derivatives

Classical Synthesis Approaches

Classical approaches to synthesizing α-phenylcinnamic acid rely on well-established organic reactions that create α,β-unsaturated carboxylic acids. These methods are valued for their reliability and the vast body of literature supporting their application.

The Perkin reaction is a cornerstone method for the synthesis of α,β-unsaturated aromatic acids. pharmacytimess.combyjus.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. pharmacytimess.comlongdom.org The reaction is particularly useful for preparing substituted cinnamic acids. longdom.orgscienceinfo.com While the classic Perkin reaction uses the sodium or potassium salt of the acid, modifications often employ other bases, such as triethylamine (B128534), to facilitate the reaction. longdom.orgsci-hub.se

A primary route to α-phenylcinnamic acid is the direct condensation of benzaldehyde (B42025) with phenylacetic acid. orgsyn.org This reaction is a modification of the classical Perkin reaction and is typically facilitated by a base in the presence of an acid anhydride. orgsyn.orgresearchgate.net Triethylamine is a commonly used base for this transformation. orgsyn.orgorgsyn.org The reaction involves heating a mixture of benzaldehyde, phenylacetic acid, triethylamine, and acetic anhydride. orgsyn.orgresearchgate.net The product obtained is predominantly the isomer with the two phenyl groups cis to each other, which upon decarboxylation yields cis-stilbene. orgsyn.org Yields for this synthesis are reported to be in the range of 54–59% for the purified product. orgsyn.org The reaction of o-nitrobenzaldehyde with phenylacetic acid under similar conditions has also been reported to produce trans-o-nitro-α-phenylcinnamic acid. orgsyn.org

Table 1: Examples of Perkin Reaction for α-Phenylcinnamic Acid Synthesis

| Benzaldehyde Derivative | Acid | Base/Catalyst | Solvent/Anhydride | Product | Yield | Reference |

| Benzaldehyde | Phenylacetic acid | Triethylamine | Acetic anhydride | α-Phenylcinnamic acid | 54-59% | orgsyn.org |

| o-Nitrobenzaldehyde | Phenylacetic acid | Triethylamine | Acetic anhydride | trans-o-Nitro-α-phenylcinnamic acid | 72-78% | orgsyn.org |

| Benzaldehyde | Phenylacetic acid | Sodium Phenylacetate | Acetic anhydride | α-Phenylcinnamic acid | Not specified | orgsyn.org |

In the modified Perkin reaction for synthesizing α-phenylcinnamic acid, acetic anhydride and triethylamine play crucial roles. orgsyn.org Triethylamine, a tertiary amine, functions as the basic catalyst. sci-hub.seiitk.ac.in It deprotonates the α-carbon of the acid anhydride (or a mixed anhydride formed in situ), generating a carbanion or enolate. iitk.ac.inpw.live This nucleophilic species then attacks the carbonyl carbon of the benzaldehyde. pw.live

Acetic anhydride serves multiple purposes. It acts as a solvent and a dehydrating agent. researchgate.net It reacts with phenylacetic acid, likely forming mixed anhydrides in equilibrium. sci-hub.sechegg.com The formation of an anhydride enolate is a key step in the reaction mechanism. longdom.org The condensation between the aromatic aldehyde and phenylacetic acid is considered irreversible due to the rapid acetylation of the intermediate β-alkoxide by acetic anhydride. longdom.orglongdom.org This acetylation forms a 3-acetoxy-2,3-diphenylpropionic acid intermediate, which then undergoes elimination of acetic acid to yield the final α-phenylcinnamic acid product. longdom.orgrsc.org The use of triethylamine as the base and acetic anhydride as the solvent/reagent is a common modification of the original Perkin conditions. researchgate.net

The most widely accepted mechanism for the Perkin reaction is a type of aldol (B89426) condensation. longdom.orgpw.live The process begins with the formation of an anhydride enolate, which is generated by the abstraction of an α-proton from the acid anhydride by a weak base like triethylamine or an acetate (B1210297) salt. longdom.orglongdom.org This enolate then performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde (benzaldehyde). longdom.org

This attack forms an alkoxide anhydride intermediate. longdom.org Intermolecular acylation then generates an acetoxy carboxylate, which exists as a mixed anhydride. longdom.org This intermediate subsequently undergoes elimination of an acetic acid molecule, facilitated by the base, and after hydrolysis, yields the α,β-unsaturated acid product. longdom.orglongdom.org The interaction of benzaldehyde, phenylacetic acid, acetic anhydride, and triethylamine leads to diastereomeric 3-acetoxy-2,3-diphenylpropionic acids as key intermediates before the final elimination step. rsc.org

An alternative pathway has been proposed, particularly in the presence of triethylamine. longdom.orglongdom.org This mechanism involves the formation of a ketene, which then undergoes a cycloaddition reaction with the benzaldehyde to form a β-lactone intermediate. longdom.orglongdom.org This β-lactone then breaks down to give the cinnamic acid product. longdom.orglongdom.org However, the aldol-type condensation remains the more generally accepted mechanism. longdom.org

The Knoevenagel condensation is another fundamental method for forming carbon-carbon double bonds. bepls.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. bepls.comrsc.org

A significant modification, known as the Knoevenagel-Doebner condensation, utilizes malonic acid as the active methylene component and a base like pyridine (B92270) or piperidine (B6355638) as the catalyst. bepls.comorganic-chemistry.org This reaction is particularly effective for synthesizing α,β-unsaturated carboxylic acids from aromatic aldehydes because the initial condensation product undergoes spontaneous decarboxylation under the reaction conditions. organic-chemistry.orgalfa-chemistry.com This method is a common and efficient route to various cinnamic acids. researchgate.net For instance, reacting benzaldehyde with malonic acid in the presence of a suitable base yields cinnamic acid. researchgate.net By substituting malonic acid with phenylmalonic acid, this methodology could be adapted for the synthesis of α-phenylcinnamic acid.

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically catalyzed by a base, such as sodium hydroxide. wikipedia.orgnih.gov The reaction is widely used to synthesize α,β-unsaturated ketones, also known as chalcones, by reacting an acetophenone (B1666503) with a benzaldehyde. taylorandfrancis.com

While the direct product of a standard Claisen-Schmidt reaction is not a carboxylic acid, the underlying principle of base-catalyzed condensation is relevant. nih.gov The reaction demonstrates the formation of a carbon-carbon double bond between an enolizable carbonyl compound and a non-enolizable aromatic aldehyde. wikipedia.org Variations of this reaction could potentially be employed to create precursors that are subsequently oxidized to form α-phenylcinnamic acid. It is an important example of a crossed-aldol reaction, a category that also includes the Perkin reaction. chegg.com

Perkin Reaction and its Modifications

Advanced Catalytic Synthesis

Advanced catalytic methods offer sophisticated pathways for the synthesis of α-phenylcinnamic acid, providing control over reaction rates and stereochemistry. Palladium-based catalysts are central to these methodologies, employed in various forms from nanoparticles to bimetallic composites.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the hydrogenation of α,β-unsaturated carboxylic acids like α-phenylcinnamic acid is well-documented. The use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), is particularly prevalent due to their high activity and ease of separation.

The hydrogenation of α-phenylcinnamic acid using Pd/C catalysts is a key method for producing 2,3-diphenylpropionic acid. A significant focus of research has been on asymmetric hydrogenation to selectively produce a specific enantiomer, which is often achieved by modifying the palladium catalyst with a chiral auxiliary.

The enantioselective hydrogenation of prochiral α-phenylcinnamic acid has been successfully demonstrated using cinchonidine-modified palladium catalysts. mdpi.com This approach has been a subject of extensive study, leading to high enantioselectivities. For instance, the hydrogenation of 4,4'-dimethoxy-alpha-phenylcinnamic acid over a cinchonidine-modified Pd/C catalyst resulted in a 91% enantiomeric excess (ee). researchgate.net Similarly, 4-fluoro-2'-methoxyphenylcinnamic acid yielded a high ee of 92%. researchgate.net These reactions highlight a ligand acceleration effect, where the chiral modifier not only induces stereoselectivity but also significantly increases the reaction rate compared to the unmodified catalyst. researchgate.net

| Substrate | Modifier | Enantiomeric Excess (ee) | Relative Rate Increase |

| 4,4'-dimethoxy-alpha-phenylcinnamic acid | Cinchonidine (B190817) | 91% | 370% |

| 4-fluoro-2'-methoxyphenylcinnamic acid | Cinchonidine | 92% | 230% |

This table showcases the enantiomeric excess and rate acceleration achieved in the hydrogenation of substituted α-phenylcinnamic acids using a cinchonidine-modified Pd/C catalyst. researchgate.net

The texture and properties of the support material have a decisive influence on the enantioselective hydrogenation of (E)-α-phenylcinnamic acid. researchgate.net Research indicates that palladium particles located within the micropores of a support can be detrimental to selectivity, suggesting that nonporous, ultra-fine materials are preferable. researchgate.net

Carbonaceous Supports : Materials like activated carbon, carbon nanotubes (CNTs), and graphene are widely used due to their large surface area, porosity, and chemical inertness. researchgate.net However, the acidity of the carbon support can affect performance. For example, Pd catalysts on graphene oxide (GO) showed low enantiomeric excess values, attributed to the negatively charged oxygen functional groups on the GO surface. researchgate.net In contrast, Pd nanocatalysts located inside the channels of CNTs have demonstrated enhanced activity and enantioselectivity, reaching up to 92%, due to the enrichment of reactants and the chiral modifier within the confined space. researchgate.net

Alumina (B75360) (Al₂O₃) : Alumina is a robust and stable support material. rsc.org In the enantioselective hydrogenation of prochiral (E)-α-phenylcinnamic acid, an alumina-supported palladium catalyst modified with cinchonidine yielded an optical yield of 36.9% in favor of (S)-(+)-2,3-diphenylpropionic acid. researchgate.net

Titania (TiO₂) : Titania-supported palladium catalysts have also been used for this transformation. Under similar conditions to the alumina-supported catalyst, the titania-supported version provided a higher optical yield of 44.4%. researchgate.net Coating a Pd/Al₂O₃ catalyst with titania can weaken the Pd-O bonds, which may improve catalytic activity at lower temperatures. researchgate.net

| Support Material | Optical Yield ((S)-(+)-2,3-diphenylpropionic acid) |

| Alumina | 36.9% |

| Titania | 44.4% |

This table compares the optical yields obtained in the enantioselective hydrogenation of (E)-α-phenylcinnamic acid using Pd catalysts on different support materials. researchgate.net

The pretreatment of a palladium catalyst is a critical step that can significantly enhance its selectivity and reaction rate. researchgate.net A common pretreatment method involves heating the catalyst under a hydrogen atmosphere before its modification with a chiral agent like cinchonidine. researchgate.net

Studies on the enantioselective hydrogenation of α-phenylcinnamic acid have confirmed that a pretreatment at 353 K (80 °C) under atmospheric hydrogen pressure is highly effective for various commercial Pd/C catalysts. researchgate.net This process is believed to improve performance by cleaning the palladium surface of contaminants. researchgate.net

The electronic state of the palladium and the presence of surface oxides also play a role. Research indicates that the reduction of Pd/C catalysts, which decreases the content of oxygen-containing groups, can alter hydrogenation activity. Regular palladium surfaces show a preference for non-polar bond reactions, while palladium/palladium oxide sites are thought to facilitate the hydrogenation of polar bonds. researchgate.net The stability of reduced palladium species, as observed by techniques like X-ray photoelectron spectroscopy (XPS), is linked to higher intrinsic hydrogenation performance. researchgate.net

Palladium nanoparticles (PdNPs) are of great interest in catalysis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. core.ac.uk These nanoparticles have been applied to a wide range of organic transformations, including hydrogenation and carbon-carbon cross-coupling reactions. nih.gov

The synthesis of PdNPs can be achieved through various "green" methods, utilizing plant extracts or other biological resources as reducing and stabilizing agents, which offers a more environmentally benign alternative to traditional chemical procedures. core.ac.uknih.gov

Copper/Palladium Bimetallic Composite Microspheres in Relay Catalysis

Information specifically detailing the use of Copper/Palladium bimetallic composite microspheres for relay catalysis in the synthesis of alpha-Phenylcinnamic acid was not found in the provided search results. Bimetallic catalysts, including those with palladium and gold supported on copper oxide nanorods, have been studied for their enhanced catalytic performance in other reactions, such as the reduction of H₂O₂. cncb.ac.cn The enhanced activity in bimetallic systems is often attributed to synergistic effects between the two metals, such as changes in the electronic structure of the metal or a decrease in the interatomic distance in the crystal lattice. mdpi.com While the concept of relay catalysis using bimetallic systems is established, its specific application to α-phenylcinnamic acid with Cu/Pd microspheres requires further investigation.

Cobalt/Lewis Acid Catalysis for Hydrocarbofunctionalization of Alkynes

A notable advancement in the synthesis of complex organic molecules involves the use of cobalt/Lewis acid catalytic systems for the hydrocarbofunctionalization of alkynes. This method facilitates the addition of a C-H bond across an alkyne, representing an atom-economical approach to forming new carbon-carbon bonds. Research has shown that a catalytic system composed of a cobalt-diphosphine complex in conjunction with a Lewis acid, such as trimethylaluminum (B3029685) (AlMe3), can effectively promote these reactions. nih.govchemrxiv.orgresearchgate.net This cooperative catalysis has been successfully applied to a range of substrates, including formamides, pyridones, and various azole derivatives. nih.govchemrxiv.orgresearchgate.net

The cobalt/Lewis acid system offers distinct advantages over other catalytic systems, such as those based on nickel. It often utilizes inexpensive and bench-stable precatalysts and ligands, for example, Co(acac)3 and 1,3-bis(diphenylphosphino)propane (B126693) (dppp). nih.gov Furthermore, this system can exhibit unique site-selectivity in the C-H activation of certain heterocyclic compounds. nih.gov Mechanistic studies, including DFT calculations, suggest that the reaction proceeds through a ligand-to-ligand hydrogen transfer (LLHT) mechanism, with the cleavage of the C-H bond being the rate-limiting step. nih.govresearchgate.net While the direct synthesis of this compound using this specific method is not explicitly detailed in the provided literature, the principles of hydrocarbofunctionalization of alkynes suggest a potential pathway. For instance, the reaction of diphenylacetylene (B1204595) with a suitable carbamoyl (B1232498) source under cobalt/Lewis acid catalysis could theoretically yield a derivative that can be hydrolyzed to this compound.

Enzymatic Synthesis Methods for Cinnamic Acid Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of cinnamic acid derivatives. Lipases, in particular, have been employed as effective catalysts in these transformations. One prominent example is the use of Novozym 435, an immobilized lipase, for the synthesis of cinnamic acid esters. jocpr.comnih.gov

Research has demonstrated the successful synthesis of ethyl ferulate from ferulic acid and ethanol, as well as octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, using Novozym 435. jocpr.comnih.gov These enzymatic reactions can achieve high conversion rates, with up to 90% conversion for octyl methoxycinnamate synthesis within 24 hours at 80°C. nih.gov The use of a solvent and elevated temperatures generally leads to improved conversion and shorter reaction times. nih.gov A key advantage of this methodology is the reusability of the enzyme, which can be employed for several cycles without a significant loss of activity. jocpr.comnih.gov While the direct enzymatic synthesis of this compound is not specifically documented, the successful application of enzymes for other cinnamic acid derivatives suggests the potential for developing biocatalytic routes for its production.

Synthesis of Specific this compound Derivatives

The synthesis of oligodeoxyribonucleotides requires the protection of the exocyclic amino groups of purine (B94841) nucleosides to prevent unwanted side reactions. The alpha-phenylcinnamoyl (α-PhCm) group has been identified as a highly selective and effective protecting group for the exocyclic amino functions of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. nih.gov The stereospecific nature of this protecting group imparts stability to the N-protected derivatives, particularly towards acidic conditions, which minimizes the risk of depurination during synthesis. nih.gov

In a specific study, three new α-phenylcinnamic acid derivatives were synthesized for this purpose: 4-methoxy-α-phenylcinnamic acid, α-(4-methoxyphenyl)-cinnamic acid, and 4,4'-bismethoxy-α-phenylcinnamic acid. tandfonline.com The synthesis of these derivatives allows for their subsequent activation, for example, with p-nitrophenol, to generate active esters. tandfonline.com These activated esters are then used for the selective protection of the amino groups of purine nucleosides. tandfonline.com The advantages of using these new protecting groups include the ease of synthesis of the N-protected nucleosides, their stability in acidic environments, and the mild conditions required for their deprotection. nih.govtandfonline.com

| Derivative | Application | Key Advantages |

| 4-methoxy-α-phenylcinnamic acid | Protection of purine nucleosides | Stability in acid, mild deprotection |

| α-(4-methoxyphenyl)-cinnamic acid | Protection of purine nucleosides | Stability in acid, mild deprotection |

| 4,4'-bismethoxy-α-phenylcinnamic acid | Protection of purine nucleosides | Stability in acid, mild deprotection |

Thiosemicarbazides and triazoles are important classes of heterocyclic compounds with a wide range of biological activities. The synthesis of alpha-phenylcinnamoyl thiosemicarbazides can be achieved through the reaction of an alpha-phenylcinnamoyl acid hydrazide with an appropriate isothiocyanate. A general and frequently used method for synthesizing 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of acid hydrazides to isothiocyanates. researchgate.net

The synthesis of the required acid hydrazide can be accomplished by reacting the corresponding ester of this compound with hydrazine (B178648) hydrate. The subsequent reaction of this acid hydrazide with an isothiocyanate, such as phenylisothiocyanate, would yield the desired alpha-phenylcinnamoyl thiosemicarbazide (B42300) derivative. researchgate.net

Triazole derivatives can be synthesized from thiosemicarbazides through cyclization reactions. For instance, the reaction of a thiosemicarbazide with a suitable reagent, such as an α-haloketone, can lead to the formation of a thiazole (B1198619) ring, while other cyclization conditions can yield triazole or thiadiazole derivatives. researchgate.net The specific synthesis of alpha-phenylcinnamoyl triazole derivatives would involve the cyclization of the corresponding alpha-phenylcinnamoyl thiosemicarbazide. The choice of cyclizing agent and reaction conditions would determine the final heterocyclic structure. There are two main types of triazoles, 1,2,3-triazoles and 1,2,4-triazoles, both of which have significant pharmacological applications. frontiersin.org

The introduction of halogen atoms into the structure of organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of halogenated this compound derivatives can be approached through several methods, with the direct alpha-halogenation of the carboxylic acid being a primary route.

The Hell-Volhard-Zelinski (HVZ) reaction is a well-established method for the alpha-bromination of carboxylic acids that possess an α-hydrogen. chemistrysteps.com This reaction is typically carried out in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr3). chemistrysteps.com The mechanism involves the in-situ formation of an acid bromide, which then enolizes. The enol subsequently reacts with bromine to afford the α-bromo acid bromide, which is then hydrolyzed to the final product. chemistrysteps.com A similar strategy can be employed for alpha-chlorination using N-chlorosuccinimide (NCS) and thionyl chloride, or for alpha-iodination using molecular iodine. chemistrysteps.com

Alternatively, α-haloketones can serve as precursors to halogenated this compound derivatives. The direct halogenation of an appropriate aryl ketone precursor can be achieved using electrophilic halogenating agents like Br2 under acidic conditions to generate the nucleophilic enol. nih.gov Subsequent manipulation of the ketone functionality could then lead to the desired halogenated this compound.

Chemical Reactivity and Mechanistic Studies of Alpha Phenylcinnamic Acid

Oxidation Reactions

The oxidation of α-phenylcinnamic acid, particularly using chromium (VI) reagents, has been a subject of kinetic and mechanistic investigation. These studies provide insights into the reaction dynamics and the nature of the transition states involved.

Oxidation by Pyridinium (B92312) Chlorochromate (PCC)

The oxidation of cis-α-phenylcinnamic acid by pyridinium chlorochromate (PCC) in an acetic acid-water mixture containing perchloric acid results in the formation of an aldehyde. nii.ac.jp The reaction is understood to proceed via a complex mechanism involving several steps.

Kinetic studies of the oxidation of cis-α-phenylcinnamic acid by PCC have revealed the reaction orders with respect to the various reactants. The reaction is first-order with respect to PCC, as evidenced by linear plots of log [PCC] versus time. nii.ac.jp However, the reaction exhibits a fractional order dependence on the concentration of the substrate, cis-α-phenylcinnamic acid, with a slope of 0.86 in the log k_obs versus log [substrate] plot. nii.ac.jp Furthermore, the reaction is catalyzed by hydrogen ions, showing a fractional order dependence on [H+], with a determined order of 0.54. nii.ac.jp

Table 1: Reaction Order in the Oxidation of cis-α-Phenylcinnamic Acid by PCC

| Reactant | Order of Reaction |

|---|---|

| Pyridinium Chlorochromate (PCC) | First Order |

| cis-α-Phenylcinnamic Acid | Fractional Order (0.86) |

The solvent composition and acidity of the reaction medium play a significant role in the rate of oxidation. The reaction rate increases with an increasing percentage of acetic acid in the solvent mixture. nii.ac.jpmdpi.com This is attributed to an increase in the acidity of the medium. nii.ac.jp The rate of reaction also increases with an increase in the concentration of perchloric acid, which is used to maintain the acidity of the medium. nii.ac.jp This suggests that a protonated form of PCC is a more reactive oxidizing species. nii.ac.jp The lack of a significant effect of added sodium perchlorate (B79767) on the reaction rate indicates that the slow step of the reaction does not involve an ion-ion or ion-dipole interaction. nii.ac.jpresearchgate.net

Studies on the kinetic isotope effect have been conducted to probe the mechanism of the oxidation reaction. The oxidation of cis-α-phenylcinnamic acid by PCC exhibits a kinetic isotope effect, which suggests that the cleavage of a C-H bond is involved in the rate-determining step of the reaction. nii.ac.jpmdpi.com This is a key piece of evidence in elucidating the reaction mechanism.

Based on the kinetic data and other observations, a probable mechanism for the oxidation of cis-α-phenylcinnamic acid by PCC has been proposed. The reaction is believed to initiate with the formation of a chromate (B82759) ester intermediate from the interaction of the carboxylic acid group of the substrate with PCC. researchgate.netyoutube.com In the acidic medium, PCC can become protonated, enhancing its electrophilicity. nii.ac.jp

The proposed mechanism involves the following steps:

Protonation of PCC in the acidic medium.

Formation of a chromate ester intermediate between the protonated PCC and cis-α-phenylcinnamic acid.

A rate-determining step involving the cleavage of the double bond, likely through a two-electron transfer process, leading to the formation of an aldehyde and a Cr(IV) species. nii.ac.jp The observation that added Mn(II) decreases the reaction rate supports the formation of Cr(IV) in the rate-determining step. nii.ac.jp

The transition state is thought to be more rigid than the initial state, as reflected by the negative values of the entropy of activation. nii.ac.jp

Hydrogenation Reactions and Stereoselectivity

The hydrogenation of α-phenylcinnamic acid is a significant reaction for producing 2,3-diphenylpropionic acid, a chiral molecule. The stereoselectivity of this reaction is of particular interest and has been extensively studied using various catalytic systems.

The enantioselective hydrogenation of (E)-α-phenylcinnamic acid is a benchmark reaction for testing the efficacy of chiral heterogeneous catalysts. nii.ac.jp A variety of catalysts have been employed, with cinchonidine-modified palladium on carbon (Pd/C) being a prominent example. mdpi.comsemanticscholar.org The use of such chiral modifiers allows for the preferential formation of one enantiomer of the product over the other.

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst system, including the nature of the support and the presence of additives. For instance, the enantiomeric excess (ee) can be significantly influenced by the catalyst support, with materials like titania and alumina (B75360) being used. researchgate.net The addition of amines, such as benzylamine, to the reaction mixture has been shown to enhance both the activity and the enantioselectivity of the cinchonidine-modified palladium catalyst. oup.com This effect is attributed to the facilitated desorption of the product from the catalyst surface. oup.com

Rhodium complexes immobilized on supports like MCM-41 have also been utilized for the hydrogenation of (E)-α-phenylcinnamic acid, achieving high conversion, selectivity, and enantiomeric excess for the formation of 2,3-diphenylpropionic acid. royalsocietypublishing.org

Table 2: Catalysts and Conditions for the Hydrogenation of α-Phenylcinnamic Acid

| Catalyst System | Chiral Modifier | Support | Additive | Product | Stereoselectivity (ee) |

|---|---|---|---|---|---|

| Pd | Cinchonidine (B190817) | Carbon (C) | Benzylamine | (S)-(+)-2,3-diphenylpropionic acid | Up to 81% |

| Pd | Cinchonidine | Titania (TiO2) | - | (S)-(+)-2,3-diphenylpropionic acid | Up to 53% |

Other Key Reactions

Hydrolysis of Amide Bonds (relevant to derivatives)

While the primary focus of reactivity studies on α-phenylcinnamic acid has been its enantioselective hydrogenation, the hydrolysis of amide bonds in its derivatives is also a relevant reaction. Information specifically on the hydrolysis of amide bonds of α-phenylcinnamic acid derivatives is not extensively detailed in the provided search results. However, the general principles of amide hydrolysis would apply. This reaction would involve the cleavage of the amide C-N bond, typically in the presence of an acid or a base catalyst and water, to yield the corresponding carboxylic acid (α-phenylcinnamic acid or its substituted derivative) and an amine. The reactivity of the amide bond towards hydrolysis would be influenced by the electronic and steric effects of the substituents on both the acyl and the nitrogen parts of the amide.

Michael Addition Reactions (relevant to derivatives)

The Michael addition, a conjugate addition reaction, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction creates a new carbon-carbon bond at the β-carbon of the unsaturated system and is a widely utilized method for mild C-C bond formation. wikipedia.org While alpha-phenylcinnamic acid itself is an α,β-unsaturated carboxylic acid, literature primarily discusses Michael addition-type reactivity in the context of its derivatives, such as amides.

A key derivative, alpha-phenyl-trans-cinnamamide, can function as a Michael acceptor. smolecule.com In the presence of a suitable nucleophile, the reaction facilitates the formation of new carbon-carbon bonds at the β-position, demonstrating the electrophilic nature of the double bond which is influenced by the electron-withdrawing amide group. smolecule.com

The general mechanism for a Michael reaction involves three main steps:

Formation of a nucleophile (often an enolate) by a base. masterorganicchemistry.com

Conjugate addition of the nucleophile to the α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

In the context of asymmetric synthesis, chiral catalysts have been developed for Michael additions. For instance, a chiral diamine-modified Ni@SiO2 catalyst has been successfully used in the asymmetric Michael addition of dimethylmalonate (B8719724) to nitroalkenes, achieving high yields and enantioselectivity. acs.org While this specific example does not use an this compound derivative as the substrate, it highlights the type of catalytic systems that could be relevant for achieving stereocontrol in similar conjugate additions.

Decarboxylation to Stilbene (B7821643) Derivatives

The decarboxylation of this compound and its derivatives is a significant reaction that yields stilbene structures. This transformation involves the loss of carbon dioxide from the carboxylic acid moiety. The stereochemistry of the starting material can directly influence the geometry of the resulting stilbene. For instance, the decarboxylation of the isomer of this compound where the two phenyl groups are cis to each other results in the formation of cis-stilbene. orgsyn.org

Research has explored various conditions to promote this reaction. One approach involves the use of ionic liquids as both the solvent and catalyst. Studies have shown that ionic liquids can provide a new platform for metal- and quinoline-free decarboxylation of various aryl carboxylic acids, including alpha-phenylcinnamic acids, to produce stilbenes under microwave irradiation in aqueous conditions. acs.org Additionally, enzymatic methods have been investigated; enzymes classified as phenolic acid decarboxylases (PADs) are known to catalyze the non-oxidative decarboxylation of various substituted cinnamic acids. nih.gov

The reaction is particularly valuable for the synthesis of biologically active hydroxystilbenes from corresponding hydroxylated alpha-phenylcinnamic acids. This provides a synthetic route to compounds like Resveratrol and its analogs. google.com

Table 1: Examples of Decarboxylation of this compound Derivatives

| Starting Material | Key Condition/Catalyst | Product | Source(s) |

|---|---|---|---|

| cis-alpha-Phenylcinnamic acid | Heating | cis-Stilbene | orgsyn.org |

| alpha-Phenylcinnamic acids | Ionic Liquid ([Hmim]PTSA), Microwave | Stilbenes | acs.org |

| Hydroxylated alpha-(phenyl)cinnamic acids | Heating/Catalyst | Hydroxystilbenes (e.g., Resveratrol) | google.com |

Esterification Reactions

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. This derivatization is a common transformation for carboxylic acids and can be achieved through various standard methods. Patents describing derivatives of this compound mention that the acid function can be derivatized into the form of esters or amides. google.com

In some synthetic procedures, esterification can occur concurrently with other reactions. For example, during the alkylation of phenolic precursors to this compound, the conditions can also lead to the esterification of the carboxylic acid function. google.com In such cases, a subsequent hydrolysis or saponification step is required to liberate the free carboxylic acid. google.com The synthesis of aminoalkanol derivatives of this compound has also been reported, which would involve the formation of an ester linkage. pcbiochemres.com

Computational Chemistry in Mechanistic Elucidation

Fragmentation Patterns upon Electron Impact Ionization

Electron impact (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. The study of this compound and its derivatives by EI-MS has revealed characteristic fragmentation pathways. researchgate.netnih.gov

Upon electron impact, one of the key fragmentation mechanisms for α,β-unsaturated esters and acids involves the formation of a benzopyrylium ion. nih.govmetabolomics.se For this compound, this process leads to the formation of a phenyl-substituted benzopyrylium ion with a mass-to-charge ratio (m/z) of 223. metabolomics.se This mechanism is believed to proceed through an initial trans-to-cis isomerization of the double bond, which brings the phenyl ring and the carbonyl group into proximity, facilitating the cyclization and subsequent fragmentation. nih.govmetabolomics.se

Studies have also identified other characteristic rearrangement ions. For this compound, ions observed at m/z 118 and 107 have been identified as the molecular ion of benzofuran (B130515) and the PhCH=CH+ ion, respectively. researchgate.net Unlike unsubstituted cinnamic acids, the loss of a phenylic hydrogen is not a significant process for this compound. researchgate.net

Table 2: Key Mass Spectral Fragments of this compound

| Fragment (m/z) | Proposed Structure/Identity | Source(s) |

|---|---|---|

| 223 | Phenyl-substituted benzopyrylium ion | metabolomics.se |

| 118 | Molecular ion of Benzofuran | researchgate.net |

| 107 | PhCH=CH⁺ | researchgate.net |

DFT Calculations in Catalysis

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level, particularly in the field of catalysis. For this compound, DFT calculations have been extensively applied to understand the intricacies of its enantioselective hydrogenation. researchgate.netresearchgate.net This reaction, typically catalyzed by palladium (Pd) or platinum (Pt) nanoparticles modified with chiral alkaloids like cinchonidine, is a benchmark for studying heterogeneous asymmetric catalysis. researchgate.netacs.org

DFT calculations have been used to model the interaction between the substrate (this compound), the chiral modifier, and the catalyst surface. dntb.gov.ua These studies help to elucidate the nature of the substrate-modifier interactions, which are crucial for achieving high enantioselectivity. researchgate.net For example, calculations have been performed to investigate the adsorption energies and geometries of cinchonidine and this compound on Pd surfaces. researchgate.net This provides insight into how the chiral modifier creates a specific environment that favors the formation of one enantiomer of the product, 2,3-diphenylpropionic acid, over the other. researchgate.net

Furthermore, DFT studies have revealed that the rate-limiting step in some related catalytic cycles can be significantly affected by modifications to the catalyst surface, explaining differences in reaction rates. researchgate.net By comparing computational predictions with experimental kinetic data, researchers can build a more complete and validated model of the catalytic cycle, aiding in the rational design of more efficient and selective catalysts. researchgate.netdntb.gov.ua

Pharmacological and Biological Activity Research of Alpha Phenylcinnamic Acid and Analogs

Anticancer Properties

Inhibition of Tumor Growth and Induction of Apoptosis

Alpha-phenylcinnamic acid and its analogs, collectively known as cinnamic acid derivatives, have demonstrated significant potential in the inhibition of tumor growth, primarily through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger cell death in various cancer cell lines through mechanisms that involve DNA damage and the activation of specific cellular pathways.

One study on cinnamic acid's effect on human melanoma cells (HT-144) determined its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, to be 2.4 mM. nih.gov This indicates that at this concentration, the viability of the melanoma cells was reduced by half. The study also observed that treatment with cinnamic acid led to an increased frequency of apoptotic cells, particularly after 24 hours of treatment at a concentration of 3.2 mM. nih.gov Further investigation revealed that this induction of apoptosis is linked to the activation of caspase-9, a key enzyme in the apoptotic cascade. nih.gov

In another study focusing on triple-negative breast cancer cells (MDA-MB-231), cinnamic acid was found to reduce cell viability and induce apoptosis. nih.gov The mechanism of action was identified as the TNFA-TNFR1 mediated extrinsic apoptotic pathway, which involves the activation of caspase-8 and caspase-3. nih.gov

Furthermore, synthetic derivatives of cinnamic acid have been evaluated for their anticancer properties. For instance, a series of amides derived from cinnamic acid showed antiproliferative activity against colorectal cancer cell lines, including HCT116, HT29, and DLD1. unimi.it Certain derivatives were found to cause cell cycle arrest in the G1 phase and induce apoptosis, as indicated by an increase in the pre-G1 cell population. unimi.it

The following table summarizes the cytotoxic activity of some cinnamic acid derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Cinnamic Acid Analogs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cinnamic Acid | HT-144 (Melanoma) | 2400 |

| Derivative 7a | HCT116 (Colorectal) | >100 |

| Derivative 7e | HCT116 (Colorectal) | ~70 |

| Derivative 7f | HCT116 (Colorectal) | ~70 |

| Derivative 9c | HCT116 (Colorectal) | >100 |

| Derivative 9f | HCT116 (Colorectal) | ~70 |

| Derivative 9f | HT29 (Colorectal) | 50-100 |

| Derivative 9f | DLD1 (Colorectal) | 50-100 |

Antioxidant Activity

Activation of Nrf2 Pathway

A key mechanism underlying the antioxidant effects of this compound and its analogs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. However, upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of its target genes.

Research has shown that cinnamic acid derivatives can act as potent activators of the Nrf2 pathway. A study on N-phenyl cinnamamide derivatives demonstrated their ability to significantly increase Nrf2/ARE (Antioxidant Response Element) luciferase activity, a measure of Nrf2 activation. mdpi.com One particular derivative, compound 1g, showed luciferase activity comparable to that of tert-butyl hydroquinone (t-BHQ), a well-known Nrf2 activator. mdpi.com The α,β-unsaturated carbonyl structure present in these compounds is believed to be crucial for their ability to activate the Nrf2 pathway, likely through a Michael addition reaction with cysteine residues on Keap1. mdpi.com

The activation of the Nrf2 pathway by these compounds leads to the upregulation of several protective genes, including those involved in glutathione synthesis, which is a major cellular antioxidant. This enhanced antioxidant defense system helps to protect cells from oxidative damage.

The table below shows the Nrf2/ARE activating potency of various cinnamamide derivatives.

Table 2: Nrf2/ARE Luciferase Activity of Cinnamamide Derivatives

| Compound | Nrf2/ARE Luciferase Activity (fold induction vs. control) |

|---|---|

| 1a | 4.31 |

| 1b | 3.57 |

| 1c | 4.20 |

| 1d | 4.49 |

| 1e | 5.39 |

| 1f | 6.27 |

| 1g | 15.60 |

| 1h | 7.91 |

| 1i | 10.15 |

| t-BHQ (positive control) | 16.20 |

Data from a study on N-phenyl cinnamamide derivatives at a concentration of 10 µM. mdpi.com

Free Radical Scavenging

In addition to activating the Nrf2 pathway, this compound and its analogs can directly scavenge free radicals, which are highly reactive molecules that can cause damage to cells. The ability of these compounds to neutralize free radicals is a key aspect of their antioxidant activity.

The free radical scavenging capacity of cinnamic acid and its derivatives has been evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the radical is measured.

A study evaluating the antioxidant activity of cinnamic acid and its acetylated derivative found that both compounds demonstrated significant DPPH radical scavenging activity, with IC50 values of 0.18 µg/mL and 0.16 µg/mL, respectively. biomedres.usbiomedres.us These values are comparable to that of vitamin C, a well-known antioxidant, which had an IC50 of 0.12 µg/mL in the same study. biomedres.usbiomedres.us

Another study investigated a series of synthetic cinnamic acid derivatives and found that phenyl-substituted acids exhibited remarkable activity in inhibiting lipid peroxidation, with inhibition rates ranging from 84% to 92% at a concentration of 0.1 mM. nih.gov

The following table presents the free radical scavenging activity of cinnamic acid and some of its derivatives.

Table 3: Free Radical Scavenging Activity of Cinnamic Acid and Analogs

| Compound | Assay | Activity |

|---|---|---|

| Cinnamic Acid | DPPH | IC50: 0.18 µg/mL |

| Cinnamyl Acetate (B1210297) | DPPH | IC50: 0.16 µg/mL |

| Vitamin C (Standard) | DPPH | IC50: 0.12 µg/mL |

| Phenyl-substituted cinnamic acid 1i | Lipid Peroxidation Inhibition | 84% at 0.1 mM |

| Phenyl-substituted cinnamic acid 2i | Lipid Peroxidation Inhibition | 92% at 0.1 mM |

| Phenyl-substituted cinnamic acid 3i | Lipid Peroxidation Inhibition | 90% at 0.1 mM |

| Phenyl-substituted cinnamic acid 4i | Lipid Peroxidation Inhibition | 88% at 0.1 mM |

Data compiled from multiple sources. biomedres.usbiomedres.usnih.gov

Antimicrobial and Antifungal Activity

This compound and its derivatives have been shown to possess a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new therapeutic agents.

Studies have demonstrated the efficacy of these compounds against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MICs) as low as 1–4 µg/mL. mdpi.com The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Cinnamic acids have also been identified in natural products like propolis, which is known for its antimicrobial properties. Esters of cinnamic acid found in Iranian propolis have exhibited MIC values between 125 and 500 mg/L against various bacteria and fungi. nih.gov

The table below provides a summary of the minimum inhibitory concentrations of various cinnamic acid derivatives against different microorganisms.

Table 4: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d | Staphylococcus aureus | 1-4 |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16e | Staphylococcus aureus | 1-4 |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d | Enterococcus faecalis | 1-4 |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16e | Enterococcus faecalis | 1-4 |

| Cinnamic acid ester (from Propolis) | Bacteria and Fungi | 125,000-500,000 |

Data from various research articles. mdpi.comnih.gov

Inhibition of Conidia Germination and Germ Tube Elongation in Fungi

A significant aspect of the antifungal activity of this compound analogs is their ability to inhibit key developmental stages in fungi, such as conidia germination and germ tube elongation. Conidia are asexual spores that are crucial for the dispersal and propagation of many fungal species. Their germination and the subsequent elongation of the germ tube are essential steps in the infection process.

Research has shown that cinnamic acid can effectively inhibit these processes in pathogenic fungi. A study on Fusarium oxysporum f.sp. niveum, the causative agent of watermelon fusarium wilt, demonstrated that cinnamic acid strongly inhibited the hyphal growth of the fungus. researchgate.net At the highest concentration tested, cinnamic acid completely inhibited the germination of conidia on plates. researchgate.net This inhibitory effect on germination and growth highlights the potential of cinnamic acid as an antifungal agent.

While specific quantitative data on the percentage of inhibition of germ tube elongation by this compound is limited, the complete inhibition of conidial germination at high concentrations suggests a potent effect on the early stages of fungal development. The mechanism of this inhibition is thought to be related to the disruption of cellular processes essential for fungal growth and morphogenesis.

Interference with Amino Acid and Secondary Metabolite Metabolism in Fungi

This compound and its analogs can significantly disrupt the metabolic processes of fungi, particularly interfering with amino acid and secondary metabolite production. Research has shown that exposure to these compounds can alter the delicate balance of metabolic pathways essential for fungal growth and survival.

One key area of interference is the shikimate pathway, a crucial route for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These amino acids are not only vital for protein synthesis but also serve as precursors for a wide array of secondary metabolites. For instance, trans-cinnamic acid, a related compound, is known to be the first intermediate of the shikimate pathway in fungi. The introduction of exogenous phenolic compounds, such as chlorogenic acid, has been observed to increase the fungal-derived trans-cinnamic acid, suggesting an inhibition of its further conversion and a disruption of the pathway. mdpi.com

Furthermore, this compound and its analogs can influence the production of other secondary metabolites, including mycotoxins, which are harmful compounds produced by certain fungi. Studies have demonstrated that the presence of trans-cinnamic and chlorogenic acids can inhibit mycotoxin production by Fusarium species. mdpi.com This inhibition is often dependent on the specific compound, its concentration, and the fungal strain being treated. mdpi.com The mechanism of this interference can involve the conversion or degradation of the exogenous phenolic acids by the fungi themselves. For example, Fusarium species have been shown to convert trans-cinnamic acid into caffeic and ferulic acids, while degrading chlorogenic acid into caffeic acid and subsequently to protocatechuic acid. mdpi.com

The disruption of these metabolic pathways highlights a key antifungal strategy of this compound and its derivatives. By interfering with the synthesis of essential amino acids and the production of secondary metabolites, these compounds can effectively hinder fungal growth and reduce their pathogenic potential. Fungi possess complex networks of enzymes, such as non-ribosomal peptide synthetases and polyketide synthases, for the production of these metabolites, and the efficient supply of precursors from primary metabolism is critical. nih.gov Therefore, targeting these precursor pathways represents a viable approach for antifungal agent development.

Down-regulation of Melanin Biosynthesis Genes in Fungi

Melanin is a pigment that plays a crucial role in the survival and virulence of many fungi. It provides protection against various environmental stresses, including UV radiation, extreme temperatures, and oxidative stress. The biosynthesis of melanin in fungi is a complex process involving several enzymatic steps, and the genes encoding these enzymes are tightly regulated. This compound and its analogs have been shown to exert their antifungal effects in part by down-regulating the expression of these key melanin biosynthesis genes.

Fungal melanin is typically synthesized through pathways that produce pigments like 1,8-dihydroxynaphthalene (DHN)-melanin and L-DOPA-melanin. researchgate.net The regulation of these pathways is intricate, involving various transcription factors and signaling cascades such as the cAMP/PKA and HOG pathways. researchgate.netfrontiersin.org The expression of genes encoding enzymes like polyketide synthases (PKS), scytalone dehydratases, and laccases is critical for melanin production. nih.gov

For example, in some fungi, the biosynthesis of certain toxins shares enzymes with the DHN-melanin pathway. kit.edu This indicates a co-regulation of these pathways. The transcription factor CmrA, for instance, has been found to strictly control the biosynthesis of altertoxins, which are related to the melanin pathway in Alternaria alternata. kit.edu By influencing the activity of such transcription factors or the signaling pathways that control them, this compound analogs could indirectly lead to the down-regulation of melanin biosynthesis genes.

Antibacterial Activity against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound and its derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The effectiveness of these compounds is influenced by their specific chemical structures.

Against Staphylococcus aureus, various cinnamic acid derivatives have shown significant inhibitory effects. For instance, a study evaluating 11 cinnamic acid-based compounds found that a derivative with a catechol group on the aromatic ring (DM2) exhibited significant antibacterial activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 mg/L. mdpi.com Cinnamic acid itself has also been reported to reduce the growth of planktonic forms of S. aureus. mdpi.com Furthermore, some derivatives have been shown to possess anti-biofilm activity against S. epidermidis, a related staphylococcal species. mdpi.com The mechanism of action is often attributed to the disruption of the bacterial membrane, leading to the leakage of intracellular contents and bacterial lysis. mdpi.com

With respect to Escherichia coli, the antibacterial efficacy of cinnamic acid and its analogs has also been documented. One study investigated the antibacterial activity of 17 cinnamic acid-related compounds against E. coli and found a correlation between the compound's absolute hardness (a chemical property) and its MIC. researchgate.net Another study focusing on a combination of phenolic acids, including a cinnamic acid derivative, found it to be effective against multi-drug resistant E. coli. nih.gov This combination was shown to down-regulate proteins associated with resistance and disrupt the bacterial cell wall and membrane structure. nih.gov However, the antimicrobial activity of cinnamic acid itself against E. coli can be weak, with some studies reporting high MIC values. mdpi.com

The following table summarizes the antibacterial activity of selected cinnamic acid derivatives against S. aureus and E. coli.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Cinnamic Acid Derivative (DM2) | Staphylococcus aureus | 16-64 mg/L | mdpi.com |

| Cinnamic Acid | Staphylococcus aureus | Significant reduction in planktonic forms | mdpi.com |

| 1-cinnamoylpyrrolidine | Escherichia coli | 0.5 mg/mL | cabidigitallibrary.org |

| 1-cinnamoylpyrrolidine | Staphylococcus aureus | 0.5 mg/mL | cabidigitallibrary.org |

Structure-Activity Relationships for Antimicrobial Effects

The antimicrobial efficacy of this compound and its analogs is intricately linked to their chemical structure. Specific modifications to the core molecule can significantly enhance or diminish its activity against bacteria and fungi. Several key structural features have been identified as crucial for determining the antimicrobial potency of these compounds.

One of the most important factors is the substitution pattern on the phenyl ring. The presence, number, and position of substituents like hydroxyl (-OH), methoxy (-OCH3), and nitro (-NO2) groups can dramatically alter the biological activity. For instance, the introduction of one or two hydroxyl groups on the ring structure has been shown to enhance antimicrobial activity. mdpi.com Specifically, a derivative with a catechol group (two adjacent hydroxyl groups) demonstrated significant antibacterial effects against Gram-positive bacteria. mdpi.com In contrast, the addition of methoxy groups, which increases the lipophilicity of the molecule, has been observed to negatively affect antimicrobial activity. mdpi.com

The nature of the side chain attached to the carboxylic acid group also plays a critical role. Esterification or amidation of the carboxylic acid can lead to compounds with altered antimicrobial profiles. For example, cinnamamides have been explored for their binding interactions and structure-activity relationships. nih.gov Cinnamyl alcohol and cinnamaldehyde, which are derivatives of the cinnamic acid side chain, have shown greater potential to inhibit bacterial growth compared to cinnamic acid itself. nih.gov

Furthermore, the stereochemistry of the double bond in the cinnamic acid backbone can be a factor, with the trans-isomer being the more stable and predominant form. mdpi.com The electronic properties of the substituents also contribute to the activity. A good correlation has been found between the absolute hardness (a measure of chemical stability) of cinnamic acid-related compounds and their minimum inhibitory concentrations (MIC) against both Bacillus subtilis and Escherichia coli. researchgate.net

The following table summarizes the influence of different structural modifications on the antimicrobial activity of cinnamic acid derivatives.

| Structural Modification | Effect on Antimicrobial Activity | Reference |

|---|---|---|

| Hydroxyl group(s) on phenyl ring | Enhances activity | mdpi.com |

| Methoxy group(s) on phenyl ring | Decreases activity | mdpi.com |

| Modification of carboxylic acid (e.g., cinnamaldehyde) | Can increase activity compared to the parent acid | nih.gov |

| Esterification of carboxylic acid | Variable, depends on the ester group | nih.gov |

Antidiabetic Activity

PPARγ Agonist Activity and Glucose Lowering Effects

This compound and its derivatives have emerged as compounds of interest for their potential antidiabetic properties, primarily through their action as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. openmedicinalchemistryjournal.comga-online.org Activation of PPARγ is a key mechanism for improving insulin sensitivity, a fundamental issue in type 2 diabetes. openmedicinalchemistryjournal.comnih.gov

As PPARγ agonists, these compounds can influence the expression of genes involved in glucose homeostasis. mdpi.com This leads to enhanced glucose uptake and utilization in tissues, which contributes to a reduction in blood glucose levels. mdpi.com The activation of PPARγ promotes adipocyte differentiation and is associated with improved insulin sensitivity. openmedicinalchemistryjournal.comga-online.org Thiazolidinediones (TZDs), a class of antidiabetic drugs, function as potent PPARγ agonists, highlighting the therapeutic potential of targeting this receptor. openmedicinalchemistryjournal.comga-online.org

The glucose-lowering effects of PPARγ agonists are multifaceted. They can reduce basal endogenous glucose production and enhance insulin-stimulated glucose utilization. nih.gov For instance, the PPARγ agonist troglitazone has been shown to increase glucose uptake into skeletal muscle and promote de novo glycogen synthesis. nih.gov By activating PPARγ, this compound and its analogs can mimic these effects, leading to better glycemic control.

While a wide array of natural compounds, including flavonoids and stilbenes, have been identified as PPAR agonists, the specific activity of this compound derivatives is an area of ongoing research. openmedicinalchemistryjournal.com The development of dual PPARα/γ agonists has also been a focus, aiming to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation for a more comprehensive treatment of metabolic syndrome. nih.gov

Neuroprotective Effects

This compound and its analogs have demonstrated potential neuroprotective properties in various experimental models. Their mechanisms of action are multifaceted and involve combating several pathological processes that contribute to neuronal damage and degeneration in neurological disorders.

One of the key neuroprotective mechanisms of cinnamic acid derivatives is their ability to mitigate neuroinflammation. Studies have shown that cinnamic acid can reduce glial inflammation, specifically microglial and astroglial activation, in the cerebral cortex. nih.gov This anti-inflammatory effect is crucial as chronic neuroinflammation is a hallmark of many neurodegenerative diseases.

Furthermore, cinnamic acid has been reported to act as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov The activation of PPARα can stimulate lysosomal biogenesis and autophagy in brain cells. nih.gov Autophagy is a cellular process responsible for clearing accumulated and potentially toxic biomolecules, such as the GM2 ganglioside that accumulates in Sandhoff disease. nih.gov By enhancing this clearance mechanism, cinnamic acid can help protect neurons from the detrimental effects of such accumulations. nih.gov In a mouse model of Sandhoff disease, oral administration of cinnamic acid was found to reduce glycoconjugate levels, improve motor function, and significantly increase life expectancy. nih.gov

Anti-inflammatory Properties

Cinnamic acid and its derivatives have been recognized for their significant anti-inflammatory activity. nih.gov Research has focused on developing more effective analogs to treat conditions like acute lung injury (ALI) by blocking the overexpression of pro-inflammatory cytokines. nih.gov The anti-inflammatory and anticancer properties of cinnamic acids are largely influenced by the substituents on the aryl ring and the double bond. mdpi.com

Lipoxygenases (LOX) are key enzymes in the inflammatory process, catalyzing the formation of leukotrienes. mdpi.comresearchgate.net Cinnamic acid derivatives have been investigated as lipoxygenase inhibitors, which is a therapeutic target for inflammatory diseases such as asthma, arthritis, and psoriasis. mdpi.comresearchgate.net Studies on new cinnamic acid hybrids have shown them to be potent lipoxygenase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.commdpi.com For instance, a study on substituted cinnamic acids highlighted a derivative, compound 3i, as a particularly potent LOX inhibitor with an IC50 of 7.4 µM. mdpi.com The mechanism of action for some derivatives involves reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Anticonvulsant Activity and Neurotoxicity

Cinnamic acid derivatives have been synthesized and evaluated for their potential as anticonvulsant agents for the treatment of epilepsy. benthamdirect.comnih.gov These compounds are typically screened in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests, alongside assessments for neurotoxicity, often using the rotarod test. benthamdirect.comnih.govresearchgate.net

In one study, a series of aminoalkanol derivatives of α-phenylcinnamic acid were synthesized and evaluated. benthamdirect.com Several of these compounds demonstrated protection in the MES test at a dose of 100 mg/kg. benthamdirect.com Another study on halogen-substituted cinnamic acid derivatives identified three compounds that showed promising anticonvulsant effects with low neurotoxicity. nih.govresearchgate.net The most active of these, compound 3, had a median effective dose (ED50) of 47.36 mg/kg in the MES test and a median toxic dose (TD50) greater than 500 mg/kg, indicating a favorable safety profile. nih.govresearchgate.net

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) |

| Compound 3 (Halogenated) | 47.36 | 245.2 | >500 |

| Compound 6 (Halogenated) | 75.72 | >300 | >500 |

| Compound 12 (Halogenated) | 70.65 | 285.2 | >500 |

These findings suggest that the cinnamic acid scaffold is a valuable starting point for the development of new anticonvulsant drugs. benthamdirect.comnih.gov

Protein Binding Studies

Understanding the interaction of small molecules with proteins is fundamental to pharmacology. For this compound and its analogs, protein binding is integral to their mechanism of action as enzyme inhibitors.

Kinetic and spectroscopic studies provide insight into these interactions. For instance, the inhibition of tyrosinase by a cinnamic acid–eugenol ester was determined to be reversible, and fluorescence quenching experiments indicated a static quenching mechanism. mdpi.com This suggests that the inhibitor forms a stable complex with the enzyme. The study calculated a binding constant (Ka) and identified a single binding site for the inhibitor on the tyrosinase enzyme. mdpi.com